Boc-D-Dab(Z)-OH.DCHA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

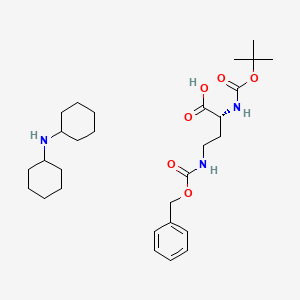

2D Structure

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSVEVKFQHTZSP-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669960 | |

| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101854-42-6 | |

| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Dab(Z)-OH.DCHA: Core Chemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and handling considerations for Nα-tert-Butoxycarbonyl-Nγ-benzyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine salt, hereafter referred to as Boc-D-Dab(Z)-OH.DCHA. This protected amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry.

Core Chemical Properties

This compound is a white crystalline powder.[1] It is supplied as a dicyclohexylamine (DCHA) salt to improve its stability and handling characteristics. The compound's structure incorporates two key protecting groups: the tert-butoxycarbonyl (Boc) group on the alpha-amino group and the benzyloxycarbonyl (Z) group on the gamma-amino group of the diaminobutyric acid side chain.

A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | C29H47N3O6 |

| Molecular Weight | 533.71 g/mol [1] |

| Appearance | White crystalline powder[1][2] |

| Purity | Typically ≥97% |

| Storage | Sealed in a dry environment at room temperature.[1] |

Experimental Protocols: Quality Control and Characterization

Rigorous quality control is essential to ensure the identity, purity, and stability of this compound prior to its use in synthesis. The following are detailed methodologies for key analytical experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most definitive method for confirming the chemical structure of this compound.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard 1D proton.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing and Analysis:

-

Perform a Fourier transform on the raw data.

-

Phase correct the spectrum and apply baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Assign the peaks to the corresponding protons in the molecule. Key expected signals include the characteristic singlet for the nine protons of the Boc group, aromatic protons of the Z group, and signals corresponding to the diaminobutyric acid backbone and the dicyclohexylamine counterion.

-

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of protected amino acids.

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient Elution: A typical gradient would be from 5% to 95% Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV absorbance at 210-220 nm.

-

Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

3. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Sample Preparation: The sample is typically prepared as a dilute solution in a mixture of acetonitrile and water.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free acid [M-H]⁻ or the protonated molecule [M+H]⁺, as well as a peak for the dicyclohexylamine counterion.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the quality control analysis of this compound and its general application in peptide synthesis.

References

An In-depth Technical Guide to Boc-D-Dab(Z)-OH.DCHA: Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available analytical data for N-α-Boc-N-γ-Z-D-2,4-diaminobutyric acid dicyclohexylammonium salt, commonly referred to as Boc-D-Dab(Z)-OH.DCHA. This compound is a valuable building block in peptide synthesis and drug discovery.

Chemical Identity and Properties

This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group, while the Z (benzyloxycarbonyl) group protects the gamma-amino group of the diaminobutyric acid backbone. The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Full Chemical Name | N-α-tert-Butoxycarbonyl-N-γ-benzyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylammonium salt | [1][2] |

| Synonyms | Boc-D-Dab(Z)-OH dicyclohexylammonium salt, N-alpha-Boc-N-gamma-Z-D-diaminobutyric acid DCHA | [1] |

| Molecular Formula | C29H47N3O6 | [1] |

| Molecular Weight | 533.71 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| CAS Number | 101854-42-6 | [3] |

Structure Elucidation

A definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. Due to the absence of publicly available, detailed experimental data from peer-reviewed literature, this section outlines the expected analytical workflow and the type of data that would be generated.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the selective protection of the amino groups of D-2,4-diaminobutyric acid, followed by salt formation with dicyclohexylamine.

Spectroscopic and Analytical Characterization

A comprehensive analysis would involve the following techniques to confirm the structure and purity of the final product.

Table 2: Analytical Techniques for Structure Elucidation

| Technique | Purpose | Expected Observations (Hypothetical) |

| ¹H NMR | To identify the types and connectivity of protons in the molecule. | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the diaminobutyric acid backbone (multiplets), the Z group (aromatic protons ~7.3 ppm, benzylic protons ~5.1 ppm), and the dicyclohexylamine moiety (multiplets). |

| ¹³C NMR | To identify the carbon framework of the molecule. | Resonances for the carbonyls of the Boc, Z, and carboxylic acid groups, aromatic carbons, and aliphatic carbons of the amino acid and DCHA. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The mass spectrum should show the molecular ion peak corresponding to the free acid (Boc-D-Dab(Z)-OH) and/or the adduct with the dicyclohexylammonium cation. |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | To identify the functional groups present. | Characteristic absorption bands for N-H (amines), C=O (carbamates and carboxylic acid), and C-O bonds. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity. |

| Elemental Analysis | To confirm the elemental composition. | The experimental percentages of C, H, and N should closely match the calculated values for the molecular formula C29H47N3O6. |

Experimental Protocols

General Synthesis of this compound

-

N-γ-Protection: D-2,4-diaminobutyric acid is reacted with a benzyl chloroformate (Z-Cl) under basic conditions to selectively protect the γ-amino group.

-

N-α-Protection: The resulting N-γ-Z-D-Dab-OH is then treated with di-tert-butyl dicarbonate ((Boc)2O) to protect the α-amino group.

-

Purification: The crude Boc-D-Dab(Z)-OH is purified, typically by chromatography or recrystallization.

-

Salt Formation: The purified Boc-D-Dab(Z)-OH is dissolved in a suitable organic solvent, and a stoichiometric amount of dicyclohexylamine (DCHA) is added.

-

Isolation: The this compound salt precipitates from the solution and is isolated by filtration, washed with a non-polar solvent, and dried under vacuum.

General Analytical Procedures

-

NMR Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Mass Spectrometry: The sample is analyzed using an electrospray ionization (ESI) mass spectrometer to obtain the mass-to-charge ratio of the molecular ions.

-

FT-IR Spectroscopy: An infrared spectrum is obtained using a KBr pellet or as a thin film.

-

HPLC Analysis: Purity is determined using a reverse-phase HPLC column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

Logical Relationship of Characterization Data

The structural confirmation of this compound is a process of accumulating and correlating evidence from multiple analytical techniques.

Conclusion

This compound is a well-established protected amino acid derivative essential for the synthesis of complex peptides. While its general structure is widely accepted and utilized, detailed, publicly accessible primary analytical data for its comprehensive elucidation is limited. The characterization workflow presented here provides a robust framework for the structural verification of this and similar compounds, ensuring their quality and suitability for research and drug development applications. Researchers are advised to obtain compound-specific analytical data from their supplier or through in-house analysis to confirm the identity and purity of the material.

References

An In-depth Technical Guide to Boc-D-Dab(Z)-OH.DCHA: A Key Building Block in Peptide Synthesis

CAS Number: 101854-42-6

This technical guide provides a comprehensive overview of Nα-Boc-Nγ-Z-D-2,4-diaminobutyric acid dicyclohexylammonium salt (Boc-D-Dab(Z)-OH.DCHA), a specialized amino acid derivative crucial for the synthesis of complex peptides. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Core Concepts and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab). The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acid, while the γ-amino group is protected by a benzyloxycarbonyl (Z) group, which is removable by hydrogenolysis. This orthogonal protection scheme allows for the selective deprotection and modification of either amino group, making it a valuable tool in the construction of peptides with specific functionalities. The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity and handling properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 101854-42-6 |

| Molecular Formula | C₂₉H₄₇N₃O₆ |

| Molecular Weight | 533.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | Typically ≥95% |

| Melting Point | Data not consistently available |

Synthesis and Purification

Representative Synthesis of Boc-D-Dab(Z)-OH

The synthesis would likely start from a commercially available, partially protected D-diaminobutyric acid derivative. A key transformation would be the Hofmann rearrangement of a protected glutamine derivative. For instance, the synthesis of Nα-protected L-α,γ-diaminobutyric acids has been achieved via a Hofmann rearrangement of Nα-protected L-glutamine using a polymer-supported hypervalent iodine reagent in water.[1] A similar strategy could be adapted for the D-enantiomer.

Experimental Protocol: Representative Synthesis

-

Starting Material: Nα-Boc-D-glutamine.

-

Hofmann Rearrangement: Nα-Boc-D-glutamine is treated with a suitable Hofmann rearrangement reagent (e.g., a hypervalent iodine reagent like poly[(4-diacetoxyiodo)styrene] (PSDIB)) in an aqueous medium to yield Nα-Boc-D-α,γ-diaminobutyric acid (Boc-D-Dab-OH).

-

Nγ-Protection: The resulting Boc-D-Dab-OH is then selectively protected at the γ-amino group using benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions to yield Boc-D-Dab(Z)-OH.

-

Purification: The product is purified by crystallization or column chromatography.

-

Salt Formation: The purified Boc-D-Dab(Z)-OH is dissolved in a suitable solvent and treated with dicyclohexylamine to form the crystalline DCHA salt, which is then isolated by filtration.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Boc-chemistry-based solid-phase peptide synthesis. The D-configuration of the amino acid is often incorporated into peptides to increase their resistance to proteolytic degradation, thereby enhancing their in vivo half-life. The diaminobutyric acid residue itself is a key component of several antimicrobial peptides, such as polymyxins.[2]

Boc-SPPS Experimental Protocol

The following is a general protocol for the incorporation of a Boc-D-Dab(Z)-OH residue into a growing peptide chain on a solid support.

Materials:

-

Resin (e.g., Merrifield or PAM resin)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, DIC/HOBt)

-

Washing solvents (e.g., DCM, DMF, isopropanol)

Procedure:

-

Resin Swelling: The resin is swollen in DCM in a reaction vessel.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%).

-

Washing: The resin is washed thoroughly with DCM, isopropanol, and DMF to remove residual TFA and by-products.

-

Neutralization: The protonated N-terminal amine is neutralized with a solution of DIEA in DMF.

-

Washing: The resin is washed with DMF to remove excess base.

-

Coupling:

-

In a separate vessel, this compound is dissolved in DMF. The free acid is typically generated in situ by the addition of an activating agent.

-

The coupling reagent (e.g., HBTU and DIEA, or DIC and HOBt) is added to activate the carboxylic acid of Boc-D-Dab(Z)-OH.

-

The activated amino acid solution is added to the resin, and the mixture is agitated until the coupling reaction is complete (monitored by a Kaiser test).

-

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.

-

Cycle Repetition: Steps 2-7 are repeated for each subsequent amino acid in the peptide sequence.

Analytical Characterization

Detailed analytical data such as ¹H NMR and HPLC for this compound is not consistently published in the public domain. However, standard analytical techniques would be employed for its characterization.

Table 2: Representative Analytical Methods for Characterization

| Technique | Expected Information |

| ¹H NMR | Confirmation of the chemical structure, including the presence of Boc, Z, and DCHA moieties, and the diaminobutyric acid backbone. |

| ¹³C NMR | Further confirmation of the carbon framework of the molecule. |

| HPLC | Determination of chemical purity and, with a chiral column, enantiomeric purity. |

| Mass Spectrometry | Confirmation of the molecular weight. |

| FT-IR | Identification of key functional groups (e.g., carbonyls, amines). |

Applications and Significance in Drug Development

The incorporation of D-diaminobutyric acid into peptides is a key strategy in the development of novel therapeutics, particularly antimicrobial agents. The D-configuration provides resistance to enzymatic degradation, a critical factor for improving the pharmacokinetic profile of peptide drugs.[3]

The positively charged side chain of the diaminobutyric acid residue at physiological pH is crucial for the interaction of many antimicrobial peptides with the negatively charged bacterial cell membranes, leading to membrane disruption and bacterial cell death.[2] The ability to selectively deprotect the γ-amino group (after removal of the Z group) allows for further modifications, such as lipidation to create lipopeptides with enhanced antimicrobial activity, or for the attachment of other molecules for targeted drug delivery. The synthesis of peptides containing L-2,4-diaminobutyric acid has been shown to be important for creating antimicrobial and anticancer agents.[4]

Conclusion

This compound is a highly valuable and versatile building block for peptide synthesis. Its orthogonal protecting group strategy enables the controlled and precise incorporation of a D-diaminobutyric acid residue into peptide chains. This is of significant interest to researchers and drug developers aiming to create novel peptide therapeutics with enhanced stability and specific biological activities, particularly in the field of antimicrobial drug discovery. The methodologies outlined in this guide provide a framework for the synthesis and application of this important compound.

References

- 1. Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Boc-D-Dab(Z)-OH.DCHA

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical compound Nα-Boc-Nγ-Z-D-2,4-diaminobutyric acid dicyclohexylamine salt, commonly referred to as Boc-D-Dab(Z)-OH.DCHA. This reagent is a critical building block in peptide synthesis and various drug discovery and development applications.

Core Compound Characteristics

This compound is a protected derivative of D-diaminobutyric acid, a non-proteinogenic amino acid. The protection of the alpha-amino group with a tert-butoxycarbonyl (Boc) group and the gamma-amino group with a benzyloxycarbonyl (Z or Cbz) group allows for selective deprotection and controlled peptide chain elongation. The dicyclohexylamine (DCHA) salt form enhances the compound's stability and handling properties.

Molecular Weight and Formula

A precise understanding of the molecular weight is fundamental for accurate reagent measurement and reaction stoichiometry in chemical synthesis. The table below summarizes the molecular formulas and weights of the constituent parts and the final salt.

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| Boc-D-Dab(Z)-OH | C₁₇H₂₄N₂O₆ | 352.38[1] |

| Dicyclohexylamine (DCHA) | C₁₂H₂₃N | 181.32 |

| This compound | C₂₉H₄₇N₃O₆ | 533.70 [2][3] |

Component Relationship

The final product, this compound, is an acid-base salt formed by the reaction of the acidic Boc-D-Dab(Z)-OH with the basic dicyclohexylamine. This relationship is visualized in the diagram below.

Experimental Protocols

Accurate molecular weight determination is crucial for all experimental work. While this guide does not detail specific synthetic protocols for peptides, any experimental design using this compound should begin with the precise calculation of molar equivalents based on the molecular weight of 533.70 g/mol for the DCHA salt.

Standard Laboratory Practice:

-

Reagent Weighing: Use a calibrated analytical balance to accurately weigh the required amount of this compound.

-

Molar Calculation: To calculate the number of moles, use the following formula: Moles = Mass (g) / Molecular Weight ( g/mol )

-

Solubilization: The compound is typically dissolved in a suitable organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) for use in solid-phase or solution-phase peptide synthesis.

For quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to confirm the purity and identity of the compound before its use in sensitive applications. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Dab(Z)-OH.DCHA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-Nγ-benzyloxycarbonyl-D-α,γ-diaminobutyric acid dicyclohexylammonium salt (Boc-D-Dab(Z)-OH.DCHA), a crucial building block in peptide synthesis and drug discovery. The document details the synthetic pathway, purification strategies, and analytical characterization of this orthogonally protected amino acid derivative.

Introduction

This compound is a valuable derivative of D-diaminobutyric acid (D-Dab) where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the γ-amino group is protected by the hydrogenolysis-sensitive benzyloxycarbonyl (Z) group. This orthogonal protection scheme allows for the selective deprotection of either amino group, making it a versatile tool in the construction of complex peptides and other bioactive molecules. The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity and stability, facilitating its purification and handling.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a suitably protected precursor, typically a derivative of D-glutamic acid or D-diaminobutyric acid. A common synthetic strategy involves the selective protection of the amino groups of D-diaminobutyric acid. While a definitive, publicly available, step-by-step protocol for this specific compound is not readily found in the scientific literature, a plausible and widely practiced synthetic approach is outlined below, based on established methodologies for amino acid protection.

Synthetic Pathway

A logical synthetic route commences with the selective protection of the γ-amino group of D-diaminobutyric acid, followed by the protection of the α-amino group.

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols based on standard procedures for amino acid protection. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of Nγ-Z-D-Diaminobutyric Acid (Z-D-Dab-OH)

A common method for the selective protection of the γ-amino group of diaminobutyric acid involves copper complex formation to temporarily shield the α-amino and carboxyl groups.

-

Copper Complex Formation: D-Diaminobutyric acid hydrochloride is reacted with a copper(II) salt (e.g., CuSO₄) in an aqueous basic solution to form the copper(II) complex.

-

Z-Protection: Benzyl chloroformate (Cbz-Cl or Z-Cl) is added to the solution containing the copper complex. The pH is maintained in the alkaline range (pH 9-10) using a suitable base (e.g., sodium carbonate or sodium hydroxide). The reaction is typically stirred at room temperature for several hours.

-

Decomplexation: After the reaction is complete, the copper is removed by treatment with a chelating agent like EDTA or by precipitation as copper sulfide with H₂S.

-

Isolation: The product, Nγ-Z-D-Diaminobutyric Acid, is then isolated by acidification of the aqueous solution, leading to its precipitation. The solid is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of Nα-Boc-Nγ-Z-D-Diaminobutyric Acid (Boc-D-Dab(Z)-OH)

-

Dissolution: The Nγ-Z-D-Diaminobutyric Acid obtained from the previous step is dissolved in a suitable solvent system, often a mixture of an organic solvent (like dioxane or THF) and water.

-

Boc-Protection: A base (e.g., sodium hydroxide or triethylamine) is added to the solution to deprotonate the α-amino group. Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise while maintaining the pH in the alkaline range. The reaction is typically stirred at room temperature overnight.

-

Work-up: After the reaction, the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., ether or ethyl acetate) to remove any unreacted Boc₂O. The aqueous layer is then acidified to a pH of approximately 2-3 with a suitable acid (e.g., citric acid or dilute HCl), leading to the precipitation of the product.

-

Extraction and Isolation: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude Boc-D-Dab(Z)-OH, often as an oil or a foam.

Purification of this compound

The crude Boc-D-Dab(Z)-OH is often an oil or a non-crystalline solid and can be challenging to purify by direct crystallization. The formation of the dicyclohexylammonium (DCHA) salt is a highly effective method for obtaining a stable, crystalline product with high purity.

Purification Workflow

Caption: Purification workflow via DCHA salt formation.

Experimental Protocol for DCHA Salt Formation

-

Dissolution: The crude Boc-D-Dab(Z)-OH is dissolved in a suitable organic solvent. Ethers such as diethyl ether or methyl tert-butyl ether are commonly used.

-

Addition of DCHA: One equivalent of dicyclohexylamine (DCHA) is slowly added to the stirred solution.

-

Crystallization: The DCHA salt typically precipitates out of the solution upon stirring. The process can be encouraged by cooling the mixture in an ice bath.

-

Isolation: The crystalline solid is collected by vacuum filtration.

-

Washing and Drying: The collected solid is washed with a small amount of the cold solvent used for crystallization to remove any soluble impurities and then dried under vacuum to a constant weight.

Data Presentation

While specific quantitative data from a single literature source is unavailable, the following table summarizes the expected outcomes based on typical yields and purity levels for such synthetic transformations.

| Parameter | Step 1: Z-Protection | Step 2: Boc-Protection | Step 3: DCHA Salt Formation |

| Starting Material | D-Diaminobutyric Acid | Nγ-Z-D-Diaminobutyric Acid | Crude Boc-D-Dab(Z)-OH |

| Key Reagents | Benzyl Chloroformate, Base | Di-tert-butyl dicarbonate, Base | Dicyclohexylamine |

| Typical Yield | 60-80% | 70-90% | >90% |

| Product Form | Crystalline Solid | Oil/Foam | Crystalline Solid |

| Purity (Typical) | >95% | 85-95% | >98% (by HPLC) |

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: White to off-white crystalline powder.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Optical Rotation: As a chiral compound, it will exhibit a specific optical rotation.

-

NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. Expected signals include those for the Boc group (tert-butyl protons), the Z group (benzyl protons and aromatic carbons), the diaminobutyric acid backbone, and the dicyclohexylamine counter-ion.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

-

Mass Spectrometry (MS): Confirms the molecular weight of the Boc-D-Dab(Z)-OH and the DCHA.

Conclusion

The synthesis and purification of this compound are critical processes for obtaining a high-purity, orthogonally protected amino acid building block essential for advanced peptide synthesis and the development of novel therapeutics. The described synthetic pathway and purification via DCHA salt formation represent a robust and reliable methodology for researchers in the field. Careful execution of the experimental protocols and thorough analytical characterization are paramount to ensure the quality and suitability of the final product for its intended applications.

The Pivotal Role of Dicyclohexylamine (DCHA) Salts in the Application of Boc-Protected Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and drug development, the precise control of chemical reactions is paramount. The use of protecting groups is a cornerstone of this control, with the tert-butoxycarbonyl (Boc) group being one of the most widely employed for the temporary protection of the α-amino group of amino acids. However, the physical properties of Boc-protected amino acids can often present challenges in handling and purification. This technical guide delves into the critical role of dicyclohexylamine (DCHA) in forming stable, crystalline salts with Boc-protected amino acids, thereby enhancing their utility and efficiency in synthetic workflows.

The Rationale for DCHA Salt Formation

Many Boc-protected amino acids are oils or amorphous solids that are difficult to handle, accurately weigh, and purify. The formation of a dicyclohexylammonium (DCHA) salt provides a practical solution to these challenges by converting the acidic Boc-amino acid into a stable, crystalline solid.[1] This transformation offers several key advantages:

-

Enhanced Stability: DCHA salts of Boc-amino acids exhibit increased stability, making them less susceptible to degradation during storage and handling.[1]

-

Improved Handling: The crystalline nature of the DCHA salts facilitates easier weighing and transfer compared to oils or amorphous powders.[1]

-

Simplified Purification: The formation of a crystalline salt allows for efficient purification of the Boc-protected amino acid through recrystallization, effectively removing impurities from the preceding synthesis steps.

-

Increased Shelf Life: The enhanced stability of the salt form contributes to a longer shelf life of the protected amino acid derivative.

Physicochemical Properties of Boc-Amino Acid DCHA Salts

The conversion of a Boc-protected amino acid to its DCHA salt alters its physicochemical properties. The following table summarizes key quantitative data for a selection of common Boc-amino acid DCHA salts, providing a valuable reference for researchers.

| Boc-Amino Acid Derivative | Melting Point (°C) | Optical Rotation [α]D (c=1 in Solvent) |

| Boc-L-Phe(4-tBu)-OH·DCHA | 142 - 144 | +26 ± 2° (MeOH)[2] |

| Boc-Ser(tBu)-OH·DCHA | 161 - 164 | +22.5 to +27.5° (c=2 in DMF) |

| Boc-His(Boc)-OH·DCHA | 160 - 165 (dec.)[3][4] | +24.0 to +29.0° (c=1.5 in MeOH)[5][6] |

| Boc-L-Arg(Tos)-OH·DCHA | 88 - 98 | -30 ± 2° (EtOH)[7] |

| Boc-L-Asp(OMe)-OH·DCHA | 155 - 162 | +15 ± 2° (MeOH)[8] |

| Boc-Lys(Boc)-OH·DCHA | Not available | -6.5 to -4.5° (c=1 in AcOH) |

| Boc-Met-OH·DCHA | 137 - 139 | Not available |

| Boc-Phe-OH·DCHA | 221 - 223 | Not available |

| Boc-Thr-OH·DCHA | 151 - 153 | Not available |

| Boc-Cha-OH·DCHA | Not available | -10.5 to -7.5° (c=1 in AcOH)[9] |

| Boc-Asp(OBzl)-OH | 98 - 102 | -20.0 ± 1° (c=2 in DMF) |

Experimental Protocols

The successful application of Boc-amino acid DCHA salts hinges on efficient and reliable protocols for their formation and the subsequent liberation of the free acid for use in peptide synthesis.

Preparation of Boc-Amino Acid DCHA Salt

This protocol outlines the general procedure for converting an oily or amorphous Boc-protected amino acid into its crystalline DCHA salt.

Materials:

-

Crude Boc-amino acid (as an oil or amorphous solid)

-

Diethyl ether or other suitable non-polar solvent

-

Dicyclohexylamine (DCHA)

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Cold solvent for washing

Procedure:

-

Dissolve the crude oily or amorphous Boc-amino acid in a minimal amount of diethyl ether.

-

Slowly add one equivalent of dicyclohexylamine (DCHA) to the solution while stirring.

-

Continue stirring the mixture. The DCHA salt will typically precipitate out of the solution. The time required for precipitation may vary.

-

Once precipitation is complete, collect the solid DCHA salt by vacuum filtration.

-

Wash the collected crystals with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the purified Boc-amino acid DCHA salt under vacuum.

Conversion of Boc-Amino Acid DCHA Salt to Free Acid

Prior to its use in peptide coupling reactions, the Boc-amino acid must be liberated from its DCHA salt form. This is typically achieved through an acid wash.

Materials:

-

Boc-amino acid DCHA salt

-

Dichloromethane (DCM) or Ethyl Acetate

-

Ice-cold aqueous potassium bisulfate (KHSO₄) solution or 10% phosphoric acid solution[10][11]

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend or dissolve the Boc-amino acid DCHA salt in dichloromethane (DCM) or ethyl acetate.[10][11]

-

Transfer the solution to a separatory funnel.

-

Extract the organic solution three times with an ice-cold aqueous KHSO₄ solution or 10% phosphoric acid. The pH of the aqueous layer should be acidic (pH 2-3) to ensure complete protonation of the dicyclohexylamine.[10][11]

-

Wash the organic layer with water until the pH of the aqueous wash is neutral (pH ≥ 4).[11]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[10][11]

-

Filter the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Boc-amino acid free acid, which is often an oil or foam.[10][11]

Logical Workflow in Peptide Synthesis

The use of Boc-amino acid DCHA salts fits seamlessly into the broader workflow of solid-phase peptide synthesis (SPPS). The DCHA salt serves as a stable and pure starting material that is converted to the active free acid just prior to the coupling step.

Conclusion

The use of dicyclohexylamine to form crystalline salts of Boc-protected amino acids is a simple yet highly effective strategy to overcome common challenges associated with their physical state. This technique significantly improves the handling, purification, and stability of these critical reagents, thereby streamlining the process of peptide synthesis. For researchers and professionals in drug development, a thorough understanding and application of these methodologies are essential for ensuring the efficiency, reproducibility, and success of their synthetic endeavors. The protocols and data presented in this guide provide a solid foundation for the effective utilization of Boc-amino acid DCHA salts in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. BOC-HIS(BOC)-OH DCHA | 31687-58-8 [chemicalbook.com]

- 5. Boc-His(Boc)-OH . DCHA Novabiochem 31687-58-8 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Boc-Cha-OH . DCHA Novabiochem 37462-62-7 [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

understanding Boc and Z protecting groups in peptide synthesis

An In-Depth Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the precise science of peptide synthesis, the controlled, stepwise assembly of amino acids is of paramount importance.[1] To prevent unwanted side reactions and ensure the formation of the correct peptide sequence, temporary blocking of reactive functional groups is essential.[1][2] This is achieved through the use of protecting groups.[2] This technical guide provides a comprehensive examination of two foundational α-amino protecting groups: the tert-Butoxycarbonyl (Boc) group and the Benzyloxycarbonyl (Z or Cbz) group. A thorough understanding of their chemistry, application, and strategic deployment is critical for the successful synthesis of peptides for research and therapeutic applications.

The Boc group is a cornerstone of peptide synthesis, particularly in Solid Phase Peptide Synthesis (SPPS), due to its reliable performance and acid-labile nature.[3][4] Its introduction was a pivotal development that enabled the routine synthesis of complex peptides.[3]

Mechanism of Protection

The Boc group is typically introduced to the α-amino group of an amino acid by reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3] The reaction is performed under basic conditions, which deprotonate the amino group, enhancing its nucleophilicity to attack a carbonyl carbon of the anhydride.[3]

References

A Technical Guide to the Solubility of Boc-D-Dab(Z)-OH.DCHA

Prepared for: Researchers, Scientists, and Drug Development Professionals

Factors Influencing Solubility

The solubility of a protected amino acid like Boc-D-Dab(Z)-OH.DCHA is governed by the principle of "like dissolves like." The molecule possesses both hydrophobic (Boc, Z, DCHA) and polar (carboxylic acid) moieties, resulting in a complex solubility profile. Key factors include:

-

Solvent Polarity : Polar aprotic solvents are often employed in peptide synthesis and are likely candidates for dissolving this compound.

-

Temperature : Solubility generally increases with temperature, although this must be balanced against the potential for thermal degradation.

-

Hydrogen Bonding : The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact its ability to dissolve the protected amino acid.

Recommended Solvents for Solubility Screening

The following table lists common solvents used in peptide synthesis that are recommended for screening the solubility of this compound. Researchers should use this table to record their experimental findings to build an internal database for this and other similar reagents.

| Solvent | Polarity Index | Boiling Point (°C) | Rationale for Inclusion | Experimentally Determined Solubility (mg/mL) at 25°C | Notes / Observations |

| N,N-Dimethylformamide (DMF) | 6.4 | 153 | A common and effective solvent for peptide synthesis. | ||

| N-Methyl-2-pyrrolidone (NMP) | 6.5 | 202 | A high-boiling alternative to DMF, known for good solvation. | ||

| Dichloromethane (DCM) | 3.1 | 40 | Often used for swelling resins and dissolving reagents. | ||

| Dimethyl sulfoxide (DMSO) | 7.2 | 189 | A highly polar aprotic solvent with strong dissolving power. | ||

| Tetrahydrofuran (THF) | 4.0 | 66 | A less polar aprotic solvent, may be useful in solvent mixtures. | ||

| Acetonitrile (ACN) | 5.8 | 82 | Common in purification (HPLC) and as a reaction solvent. |

Experimental Protocol for Solubility Determination

This protocol describes a standard laboratory method for quantitatively determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF or DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

-

-

HPLC Method Development:

-

Develop a suitable reversed-phase HPLC method to separate and quantify this compound. A C18 column is typically a good starting point.

-

The mobile phase will likely consist of a mixture of water and acetonitrile or methanol, with an acid modifier like 0.1% trifluoroacetic acid (TFA).

-

Determine the retention time and the wavelength of maximum absorbance (λmax) for the compound.

-

-

Calibration Curve Generation:

-

Inject the prepared standard solutions into the HPLC system and record the peak area for each concentration.

-

Plot a graph of peak area versus concentration to create a calibration curve. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of the test samples.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the test solvent in a vial. "Excess" means that undissolved solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

Immediately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted solution into the HPLC system and measure the peak area.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that specific solvent at the tested temperature.

-

Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

This structured approach ensures accurate and reproducible solubility data, which is essential for the successful application of this compound in peptide synthesis and other research endeavors.

An In-depth Technical Guide on the Stability of Boc-D-Dab(Z)-OH.DCHA Under Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-α-tert-Butoxycarbonyl-N-γ-benzyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylammonium salt (Boc-D-Dab(Z)-OH.DCHA). Due to the limited availability of specific quantitative stability data in public literature, this guide synthesizes information on the general stability of its constituent protecting groups (Boc and Z) and established principles of stability testing for protected amino acids.

Introduction

This compound is a critical building block in peptide synthesis, valued for its orthogonal protecting group strategy which allows for selective deprotection in complex synthetic schemes. The stability of this reagent is paramount to ensure the integrity and purity of the final peptide product. This guide outlines recommended storage conditions, potential degradation pathways, and a comprehensive protocol for conducting stability studies.

Recommended Storage Conditions

To maintain the integrity of this compound, proper storage is essential. The following conditions are recommended based on manufacturer safety data sheets and general laboratory best practices for protected amino acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1][2][3] | Refrigerated conditions slow down potential degradation reactions. Some sources also indicate room temperature storage is acceptable, but cooler temperatures are generally preferred for long-term stability. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | Minimizes exposure to atmospheric oxygen and moisture, which can contribute to oxidative degradation and hydrolysis. |

| Moisture | Sealed in a dry, airtight container[4][5] | The compound is susceptible to hydrolysis. A dessicant may be used for additional protection. |

| Light | Store in a light-resistant container | Protects against potential photolytic degradation. |

Potential Degradation Pathways

The degradation of this compound is primarily associated with the lability of the Boc and Z protecting groups under certain conditions. The dicyclohexylammonium (DCHA) salt itself is generally stable but can dissociate.

-

Acid-Mediated Deprotection: The tert-butoxycarbonyl (Boc) group is highly susceptible to acidic conditions, leading to its cleavage and the formation of the free amine, isobutylene, and carbon dioxide.[3][6][7]

-

Hydrogenolysis: The benzyloxycarbonyl (Z or Cbz) group is labile to catalytic hydrogenation, which results in its removal to yield a free amine, toluene, and carbon dioxide.[1][8]

-

Hydrolysis: Although more stable to hydrolysis than the Boc group, the Z group can be cleaved under strong acidic or basic conditions. The ester and amide bonds within the molecule can also be susceptible to hydrolysis over extended periods, especially in the presence of moisture.

-

Oxidation: The diaminobutyric acid backbone and the protecting groups could be susceptible to oxidation, particularly if exposed to oxidizing agents or stored improperly.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and establish a stability-indicating analytical method.

4.1. Forced Degradation Study

The objective of a forced degradation study is to accelerate the degradation of the compound under various stress conditions to predict its long-term stability and to ensure the analytical method can separate the intact compound from its degradation products.[9][10][11]

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable organic solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound in a suitable organic solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis. |

| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store protected from light at room temperature for 24 hours. |

| Thermal Degradation | Store the solid compound in a controlled temperature oven at 60°C for 48 hours. |

| Photostability | Expose the solid compound to a calibrated light source according to ICH Q1B guidelines. |

4.2. Analytical Method: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing the purity and stability of protected amino acids.[12][13][14]

| Parameter | Description |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound and its degradation products. A typical gradient might be 20-80% B over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

4.3. Experimental Workflow

The following diagram outlines the workflow for a comprehensive stability study of this compound.

Caption: Experimental workflow for a stability study of this compound.

Conclusion

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations [ouci.dntb.gov.ua]

- 6. BOC Protection and Deprotection [bzchemicals.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Protein Forced Degradation Studies [intertek.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-D-Dab(Z)-OH.DCHA

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of the non-canonical amino acid Nα-Boc-D-2,4-diaminobutyric acid(Nγ-Z)-OH dicyclohexylammonium salt (Boc-D-Dab(Z)-OH.DCHA) into synthetic peptides using Boc-based solid-phase peptide synthesis (SPPS). The presence of a side-chain amine protected by a benzyloxycarbonyl (Z) group offers a site for post-synthesis modifications, making this building block valuable for creating peptides with unique structural and functional properties.

Overview of the Boc-D-Dab(Z)-OH Strategy in Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a foundational strategy in solid-phase peptide synthesis.[1] In this approach, the α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups, such as the benzyl (Bzl)-based Z group. The Boc group is removed at each cycle of peptide elongation using a moderate acid, typically trifluoroacetic acid (TFA), while the Z group remains intact.[1][2][3] The final step involves the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5]

The use of Boc-D-Dab(Z)-OH allows for the introduction of a D-amino acid, which can enhance peptide stability against enzymatic degradation. The side-chain Z group is stable to the repetitive TFA treatments used for Boc deprotection and can be removed during the final cleavage step.

Data Presentation

The efficiency of each step in SPPS is critical for the purity and yield of the final peptide. The following table summarizes general quantitative data for the key steps in a Boc-SPPS protocol, adaptable for the incorporation of Boc-D-Dab(Z)-OH.

| Parameter | Reagent/Condition | Concentration/Equivalents | Duration | Expected Efficiency | Monitoring Method |

| Resin Swelling | Dichloromethane (DCM) | - | 30-60 min | - | Visual Inspection |

| Boc Deprotection | 25-50% TFA in DCM | - | 20-30 min | >99% | HPLC analysis of a cleaved sample |

| Neutralization | 5-10% DIEA in DCM | - | 5-10 min | - | - |

| Amino Acid Coupling | Boc-D-Dab(Z)-OH | 2.0-3.0 eq. | 1-4 hours | >99% | Kaiser Test (Ninhydrin Test) |

| HBTU / HATU | 2.0-2.9 eq. | ||||

| HOBt | 3.0 eq. | ||||

| DIEA / DIPEA | 4.0-6.0 eq. | ||||

| Final Cleavage | Reagent B (TFA/Phenol/H₂O/TIS) | - | 2-4 hours | Sequence-dependent | RP-HPLC, Mass Spectrometry |

| Crude Peptide Purity | - | - | - | 70-90% | Analytical RP-HPLC |

| Final Purity | - | - | - | >95-98% | Analytical RP-HPLC, Mass Spectrometry |

eq. = equivalents relative to the resin loading capacity. TFA = Trifluoroacetic acid; DCM = Dichloromethane; DIEA/DIPEA = N,N-Diisopropylethylamine; HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HOBt = Hydroxybenzotriazole; TIS = Triisopropylsilane.

Experimental Protocols

This section details the manual protocol for incorporating Boc-D-Dab(Z)-OH into a peptide chain using Boc-SPPS. The synthesis is typically performed in a reaction vessel equipped with a sintered glass frit for efficient filtration.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide.[6]

-

Merrifield resin: For peptides with a C-terminal carboxylic acid.[6]

-

MBHA or BHA resin: For peptides with a C-terminal amide.[6]

Protocol:

-

Place the desired amount of resin (e.g., 0.1-0.5 mmol) into the reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes at room temperature.[6]

Conversion of DCHA Salt to Free Acid

Boc-D-Dab(Z)-OH is supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling. It must be converted to the free acid form before coupling.[7]

Protocol:

-

Dissolve the this compound salt in a suitable solvent mixture (e.g., DCM or a mixture of DMF and water).

-

Perform an aqueous workup by acidifying with a weak acid (e.g., citric acid solution) to protonate the carboxylic acid and the DCHA salt.

-

Extract the free acid into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the free acid, which can then be used in the coupling step.

Boc-SPPS Cycle for Peptide Elongation

The following cycle is repeated for each amino acid to be incorporated into the peptide chain.

This step removes the N-terminal Boc group, exposing a free amine for the next coupling reaction.[2]

-

Wash the resin with DCM (3x).[6]

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[2][6]

-

Agitate the mixture for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[4][6]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5x) to remove residual acid.[6]

The protonated amine is neutralized to the free amine to allow for efficient coupling.

-

Wash the resin with isopropanol (IPA) (2x) and then DCM (3x).[6]

-

Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.[6]

-

Agitate for 5-10 minutes and then drain.[6]

-

Wash the resin with DCM (3x).

This protocol uses HBTU as the coupling agent, which is effective for most amino acids.[8][9] For sterically hindered couplings, HATU may be a better choice.[8][9]

Protocol:

-

In a separate vessel, dissolve Boc-D-Dab(Z)-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in N,N-dimethylformamide (DMF).[8]

-

Add DIEA (4.0 equivalents) to the amino acid solution to activate it.[8]

-

Immediately add the activated amino acid solution to the neutralized resin.[8]

-

Agitate the mixture for 1-2 hours at room temperature.[8]

-

Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[8] If the test is positive (blue or purple beads), the coupling step should be repeated.[10]

-

Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.[2]

Caution: This procedure involves strong, corrosive acids and should be performed in a well-ventilated fume hood.[6]

Protocol:

-

After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[6]

-

Prepare the cleavage cocktail. For peptides without sensitive residues like Cys, Met, or Trp, "Reagent B" is a common choice.[6][11]

-

Reagent B Composition: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[6]

-

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[6]

-

Agitate the mixture at room temperature for 2-4 hours.[6]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.[6]

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[6]

Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[6]

-

Centrifuge the mixture to pellet the peptide, then decant the ether.

-

Wash the peptide pellet with cold ether 2-3 more times.[6]

-

Dry the crude peptide pellet under vacuum.[6]

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry.

Visualizations

Caption: Boc-SPPS workflow for incorporating Boc-D-Dab(Z)-OH.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

Application Notes and Protocols for the Coupling of Boc-D-Dab(Z)-OH.DCHA in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a critical strategy in modern drug discovery and development, enabling the modulation of pharmacological properties such as potency, stability, and selectivity. Boc-D-Dab(Z)-OH, Nα-tert-butyloxycarbonyl-Nγ-benzyloxycarbonyl-D-2,4-diaminobutyric acid, is a valuable building block that introduces a D-configured diaminobutyric acid residue. The Z (benzyloxycarbonyl) protecting group on the side-chain amine offers orthogonal protection to the acid-labile Boc group on the α-amine, allowing for selective deprotection and subsequent modification of the side chain if required.[1][2] This document provides detailed application notes and protocols for the efficient coupling of Boc-D-Dab(Z)-OH.DCHA in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Protection Strategy

The use of Boc for the α-amino group and Z for the side-chain amine provides an orthogonal protection scheme. The Boc group is readily removed with moderate acids like trifluoroacetic acid (TFA), while the Z group is stable to these conditions. The Z group is typically removed by catalytic hydrogenolysis, which does not affect the Boc group or other common benzyl-based side-chain protecting groups used in Boc-SPPS.[1][3] This orthogonality is crucial for synthesizing complex peptides where side-chain manipulation is desired.

Data Presentation

While specific quantitative coupling efficiency data for Boc-D-Dab(Z)-OH is not extensively published, the following table provides a general comparison of common coupling reagents used in Boc-SPPS for standard and sterically hindered amino acids. This data can serve as a guide for optimizing the coupling of Boc-D-Dab(Z)-OH. In general, coupling efficiencies in SPPS are sequence-dependent and can decrease with increasing peptide length.[4]

| Coupling Reagent | Reagent Type | Typical Coupling Efficiency | Key Considerations |

| HBTU/DIPEA | Aminium Salt | >99% for most standard couplings | Fast activation, low racemization. In situ neutralization is effective.[2] |

| HATU/DIPEA | Aminium Salt | >99% for standard and many hindered couplings | More reactive than HBTU, beneficial for difficult couplings. |

| DIC/HOBt | Carbodiimide/ Additive | 98-99% for standard couplings | Cost-effective, but can be slower. Risk of side reactions if not optimized. |

Experimental Protocols

Conversion of this compound to the Free Acid

Prior to its use in SPPS, the dicyclohexylamine (DCHA) salt must be removed to liberate the free carboxylic acid for activation.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

10% aqueous solution of KHSO₄ (ice-cold)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

Protocol:

-

Dissolve the this compound salt in DCM.

-

Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution to remove the dicyclohexylamine.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid as a solid or oil. The product should be stored under desiccated conditions.

Standard Boc-SPPS Deprotection and Neutralization

This protocol describes a single cycle of Nα-Boc deprotection and neutralization of the resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminal Boc group

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Wash the resin with DMF (2 times).

-

Add a solution of 10% DIPEA in DMF to the resin and agitate for 2 minutes.

-

Repeat the neutralization step one more time.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess base.

-

Coupling of Boc-D-Dab(Z)-OH using HBTU/DIPEA

This protocol details the activation and coupling of the free acid form of Boc-D-Dab(Z)-OH. An in situ neutralization approach is often preferred for its efficiency.[2]

Materials:

-

Deprotected and neutralized peptide-resin

-

Boc-D-Dab(Z)-OH (free acid)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Kaiser test kit (Ninhydrin test)

Protocol:

-

Pre-activation Solution: In a separate reaction vessel, dissolve Boc-D-Dab(Z)-OH (2-4 equivalents relative to resin loading) and HBTU (1.9-3.9 equivalents) in DMF.

-

Activation and Coupling: Add DIPEA (4-8 equivalents) to the pre-activation solution and vortex briefly. Immediately add the activated amino acid solution to the swollen and deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.

-

Monitoring: Perform a qualitative Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates that all primary amines have been acylated.

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Recoupling (if necessary): If the Kaiser test is positive, indicating incomplete coupling, repeat steps 1-5.

Mandatory Visualizations

Caption: Workflow for the conversion of the DCHA salt to the free acid.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Caption: Orthogonal deprotection strategy for Boc and Z groups.

References

Application Notes and Protocols: Selective Deprotection of the Boc Group from a D-Dab(Z) Residue

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount for achieving the desired chemical architecture. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions. The benzyloxycarbonyl (Z or Cbz) group is another common amine protecting group, which is stable to acidic conditions used for Boc removal but can be cleaved by hydrogenolysis. This orthogonality allows for the selective deprotection of the Boc group in the presence of a Z group, a crucial step in the synthesis of peptides and other molecules containing residues like D-diaminobutyric acid (D-Dab) where the side-chain amine is protected with a Z group (D-Dab(Z)).

This document provides detailed application notes and protocols for the selective deprotection of the Nα-Boc group from a D-Dab(Z) residue, leaving the Nγ-Z group intact.

Orthogonal Deprotection Strategy

The selective removal of the Boc group in the presence of a Z group is a classic example of an orthogonal protection strategy.[1][2] The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, while the Z group is stable under these conditions.[3][4] The Z group is typically removed by catalytic hydrogenation.[5] This difference in lability is the foundation for the selective deprotection protocols outlined below.

Quantitative Data Summary

The following table summarizes common conditions and reported outcomes for the acidic deprotection of Boc-protected amines, which are applicable to the deprotection of Boc-D-Dab(Z).

| Reagent/Solvent | Concentration | Substrate (if specified) | Time | Temperature | Yield | Reference(s) |

| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | 20% (v/v) | General Boc-amines | 2 h | Room Temp. | High | [1] |

| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | 25% (v/v) | General Boc-amines | 2-12 h | Room Temp. | Not specified | [6] |

| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | 50% (v/v) | Peptide on resin | 20-30 min | Room Temp. | High | [4][7] |

| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | 1:1 (v/v) | Boc-L-Glu(Z)-Me | Not specified | 0°C to Room Temp. | Quantitative | [5] |

| 4M Hydrogen Chloride (HCl) in Dioxane | Not specified | General Boc-amines | 2 h | Room Temp. | Not specified | [8] |

| 4M Hydrogen Chloride (HCl) in Dioxane | Not specified | Various amino acids and peptides | 30 min | Room Temp. | High | [9][10][11] |

| 4M Hydrogen Chloride (HCl) in Dioxane / Methanol | 1:1 (v/v) | General Boc-amines | 10-20 min | Room Temp. | High | [1] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used method for Boc deprotection in solution-phase synthesis.

Materials:

-

Boc-D-Dab(Z)-OH or its derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-D-Dab(Z) residue (1 equivalent) in anhydrous DCM (e.g., 5-10 mL per gram of substrate).

-

To the stirred solution, add TFA (typically 20-50% v/v). For a 25% TFA solution, add one-third of the volume of DCM as TFA. The addition can be done at 0 °C to control any potential exothermic reaction, although it is often performed at room temperature.[6]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene or DCM a few times.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the excess TFA. Be cautious as CO₂ evolution will occur.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected product as a TFA salt or, after basification, the free amine.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This is another common and effective method for Boc deprotection, often yielding the hydrochloride salt of the amine directly.

Materials:

-

Boc-D-Dab(Z)-OH or its derivative

-

4M HCl solution in 1,4-dioxane

-

Anhydrous diethyl ether

-

Centrifuge or filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-D-Dab(Z) residue (1 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol if necessary, although often the substrate can be directly suspended in the HCl/dioxane solution.

-

Add the 4M HCl solution in dioxane (typically 5-10 equivalents of HCl).[8]

-

Stir the mixture at room temperature. The deprotection is often rapid, and the hydrochloride salt of the deprotected amine may precipitate out of the solution.[9][10][11] Monitor the reaction by TLC or LC-MS for completion (typically 30 minutes to 2 hours).

-

Upon completion, if a precipitate has formed, it can be collected by filtration or centrifugation.

-

Wash the precipitate with anhydrous diethyl ether to remove any non-polar impurities and residual starting material.

-

Dry the resulting solid under vacuum to obtain the hydrochloride salt of the D-Dab(Z) residue.

-

If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt, which can be further purified if necessary.

Visualizations

Caption: Boc deprotection of D-Dab(Z) residue.

Caption: Experimental workflow for Boc deprotection.

References

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. Boc Deprotection - HCl [commonorganicchemistry.com]

- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. experts.arizona.edu [experts.arizona.edu]

Application Notes and Protocols for the Selective Removal of the Z-Group from the D-Dab Side Chain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the selective removal of the benzyloxycarbonyl (Z or Cbz) protecting group from the side chain of D-2,4-diaminobutyric acid (D-Dab). The selective deprotection of the γ-amino group of D-Dab is a critical step in the synthesis of peptides and other complex molecules where this non-proteinogenic amino acid is incorporated. This document outlines the principles of orthogonal protection and provides step-by-step protocols for common side-chain deprotection strategies.

Introduction to Orthogonal Protection of D-Dab

D-2,4-diaminobutyric acid contains two amino groups, the α-amino group at position 2 and the γ-amino group at position 4. To achieve selective modification of the γ-amino group, an orthogonal protection strategy is essential. This involves protecting the α-amino group with a protecting group that is stable under the conditions required to remove the protecting group on the γ-amino group, and vice-versa.